4'-Amino-2',6'-dibromoacetanilide

Descripción general

Descripción

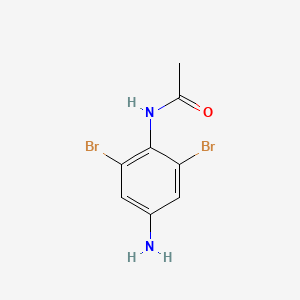

4’-Amino-2’,6’-dibromoacetanilide is a chemical compound with the molecular formula C8H8Br2N2O and a molecular weight of 307.9699 . It is available for purchase from various scientific research suppliers .

Molecular Structure Analysis

The molecular structure of 4’-Amino-2’,6’-dibromoacetanilide consists of an acetanilide group (a combination of an acetyl group and an aniline group) with two bromine atoms and one amino group attached to the phenyl ring .Physical And Chemical Properties Analysis

4’-Amino-2’,6’-dibromoacetanilide has a molecular weight of 307.97 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivatives

4'-Amino-2',6'-dibromoacetanilide serves as a key intermediate in the synthesis of various chemical compounds. Its unique structure, featuring amino and bromo substituents, makes it a valuable starting material for the synthesis of heterocyclic compounds, such as pyrimidines, which are known for their antimicrobial properties. For instance, ketene dithioacetals of acetoacetanilides, when reacted with guanidine nitrate in the presence of a base, yield 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide derivatives with notable yields. These compounds have been characterized and evaluated for antimicrobial activity, showing effectiveness against several bacterial and fungal strains, thereby highlighting the potential of 4'-Amino-2',6'-dibromoacetanilide derivatives in contributing to the development of new antimicrobial agents (Hasmukh R. Khunt et al., 2013).

Polymorphism and Crystal Studies

The study of polymorphism in compounds related to 4'-Amino-2',6'-dibromoacetanilide, such as 4-amino-2-nitroacetanilide (ANA), provides insights into the conformational, hydrogen bonding, and crystal packing preferences of these compounds. ANA has been found to crystallize in multiple polymorphic forms, which are influenced by the conformation of the molecule and its ability to form intramolecular hydrogen bonds. Understanding the polymorphism and crystal structures of such compounds can inform the design of drugs and materials with desired physical and chemical properties (E. Pindelska et al., 2011).

Biochemical Applications

In the biochemical domain, derivatives of 4'-Amino-2',6'-dibromoacetanilide, like acetaminophen analogues (e.g., 2,6-dimethylacetaminophen), have been studied for their toxicological effects in isolated rat hepatocytes. These studies help in understanding the mechanisms of toxicity and the metabolic pathways involved in the detoxification and bioactivation of acetanilide derivatives. Insights gained from such studies are crucial for the development of safer pharmaceuticals and for assessing the environmental impact of chemical compounds (D. Porubek et al., 1987).

Environmental Impact Studies

The environmental fate and impact of chemical compounds, including those related to 4'-Amino-2',6'-dibromoacetanilide, are of significant concern. Studies focusing on the metabolism of related compounds, such as 4-chloronitrobenzene by the yeast Rhodosporidium sp., shed light on the biodegradation pathways that can mitigate the environmental impact of these chemicals. Such research is vital for developing bioremediation strategies and understanding the ecological consequences of chemical pollutants (M. D. Corbett & B. Corbett, 1981).

Safety And Hazards

While specific safety data for 4’-Amino-2’,6’-dibromoacetanilide is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle such compounds with appropriate protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

N-(4-amino-2,6-dibromophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2N2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRWBDFGHCBGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40639954 | |

| Record name | N-(4-Amino-2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Amino-2',6'-dibromoacetanilide | |

CAS RN |

336624-08-9 | |

| Record name | N-(4-Amino-2,6-dibromophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40639954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)

![5-methoxy-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629577.png)

![3,4-Dihydro-1H-pyrido[4,3-B]azepine-2,5-dione](/img/structure/B1629580.png)

![4-(2-{Propyl[(~2~H_7_)propyl]amino}ethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B1629587.png)